molecular formula C18H18N6O2S B12038490 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide CAS No. 573947-97-4

4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide

Cat. No.: B12038490
CAS No.: 573947-97-4
M. Wt: 382.4 g/mol
InChI Key: RUJJONFSVCAASS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a 4-ethyl-5-(2-pyridinyl)triazole core linked to a benzamide moiety via a thioacetyl spacer. The 2-pyridinyl group at position 5 of the triazole ring enhances π-π stacking interactions in biological systems, while the ethyl substituent at position 4 modulates steric and electronic properties .

Properties

CAS No.

573947-97-4

Molecular Formula

C18H18N6O2S

Molecular Weight

382.4 g/mol

IUPAC Name

4-[[2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C18H18N6O2S/c1-2-24-17(14-5-3-4-10-20-14)22-23-18(24)27-11-15(25)21-13-8-6-12(7-9-13)16(19)26/h3-10H,2,11H2,1H3,(H2,19,26)(H,21,25)

InChI Key

RUJJONFSVCAASS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, typically using benzoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (amines, alcohols) are employed under suitable conditions (e.g., solvents like dichloromethane, temperatures ranging from 0°C to reflux).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine or benzamide rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes or receptors, making it useful in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridine moiety are crucial for binding to these targets, while the thioacetyl and benzamide groups enhance its activity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents (Position 4/5) Terminal Group Notable Properties/Activities Reference
4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide (Target) C₁₉H₁₉N₇O₂S 417.47 g/mol Ethyl/2-pyridinyl Benzamide Potential Orco receptor modulation (inferred)
N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (OLC15) C₂₁H₂₄N₆OS 416.52 g/mol Ethyl/2-pyridinyl Butylphenylacetamide Orco receptor antagonist
4-((((4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide C₁₉H₁₈N₆O₂S 394.45 g/mol Allyl/2-pyridinyl Benzamide Structural analog with increased flexibility
2-((4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide C₁₇H₁₈N₆O₃S₂ 442.50 g/mol Ethyl/furan-2-yl Sulfamoylphenyl Enhanced solubility due to sulfonamide
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) C₂₀H₂₂N₆OS 402.50 g/mol Ethyl/3-pyridinyl Ethylphenylacetamide Orco receptor agonist

Physicochemical Properties

  • Lipophilicity : The ethyl group at position 4 increases logP compared to allyl-substituted analogs (e.g., 4-allyl-5-(2-pyridinyl) derivatives) .
  • Solubility : Sulfonamide-terminated analogs (e.g., 4-sulfamoylphenyl derivatives) exhibit higher aqueous solubility than benzamide-terminated compounds .

Key Research Findings

  • Structure-Activity Relationships (SAR): Pyridinyl orientation (2- vs. 3-pyridinyl) significantly impacts receptor binding. For example, 3-pyridinyl in VUAA1 vs. 2-pyridinyl in the target compound may alter Orco activation . Terminal benzamide groups improve crystallinity, as seen in 4-((((4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)amino)benzamide (CAS: 573936-52-4), which forms stable crystals for X-ray studies .
  • Thermal Stability : Ethyl-substituted triazoles (e.g., target compound) exhibit higher melting points (454 K) compared to allyl analogs, as shown in crystallographic studies .

Biological Activity

4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide is a compound that belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes:

  • A triazole ring
  • An ethyl group
  • A pyridine moiety
  • An acetylamino group

This unique combination of functional groups contributes to its biological properties.

The biological activity of 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

1. Enzyme Inhibition:

  • The compound may inhibit specific enzymes involved in critical biochemical pathways, which can affect cell proliferation and survival.

2. Receptor Modulation:

  • It can modulate the activity of certain receptors, influencing cellular signaling pathways that are crucial for various physiological responses.

3. Antimicrobial and Anticancer Activity:

  • Triazole derivatives have been reported to exhibit significant antimicrobial and anticancer properties due to their ability to disrupt cellular functions such as DNA replication and protein synthesis.

Biological Activity Overview

Activity TypeDescriptionReferences
Antimicrobial Exhibits activity against various bacterial and fungal strains.
Anticancer Demonstrates cytotoxic effects on cancer cell lines with varying IC50 values.
Anti-inflammatory Potential to reduce inflammation through modulation of inflammatory pathways.
Antioxidant Displays antioxidant properties that may protect cells from oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 4-((((4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetyl)amino)benzamide). For instance:

  • Study 1: A synthesized triazole derivative showed an IC50 value of 1.18 µM against HEPG2 cancer cells, demonstrating potent inhibitory effects compared to standard treatments like staurosporine (IC50 = 4.18 µM) .

Antimicrobial Properties

Triazoles are known for their broad-spectrum antimicrobial activity:

  • Study 2: Research indicated that compounds containing the triazole moiety exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Study 3: Inhibition assays revealed that certain triazole derivatives could inhibit alkaline phosphatase with promising binding affinities .

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